Home > Products > Screening Compounds P82932 > 7-(4-Cyclohexylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine
7-(4-Cyclohexylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine - 950415-04-0

7-(4-Cyclohexylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-2998863
CAS Number: 950415-04-0
Molecular Formula: C24H31N5O
Molecular Weight: 405.546
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Anticancer activity: Some pyrazolo[1,5-a]pyrimidine derivatives have been shown to exhibit potent anti-proliferative activity against various cancer cell lines [].
  • Antimicrobial activity: Certain pyrazolo[1,5-a]pyrimidine complexes possess significant antimicrobial activity compared to their parent ligands [].
  • Adenosine receptor antagonism: Pyrazolo[1,5-a]pyrimidine derivatives have shown promise as adenosine A3 receptor antagonists, potentially useful in treating conditions like ischemia [, ].
  • BMP signaling inhibition: Specific pyrazolo[1,5-a]pyrimidine-based inhibitors of activin receptor-like kinase 3 (ALK3), a BMP receptor, have demonstrated the ability to enhance liver regeneration [].

    Compound Description: [18F]1 is a radiolabeled pyrazolo[1,5-a]pyrimidine derivative designed for tumor imaging with Positron Emission Tomography (PET) []. Initial studies revealed slow clearance from excretory tissues, prompting further modifications to improve its properties for tumor imaging.

    Compound Description: [18F]2 is another radiolabeled pyrazolo[1,5-a]pyrimidine derivative investigated for tumor imaging with PET []. Like [18F]1, it exhibited slow clearance from excretory tissues, leading to the exploration of structural modifications to enhance its suitability for PET imaging.

    Compound Description: [18F]3 represents a modified pyrazolo[1,5-a]pyrimidine derivative designed to improve upon the pharmacokinetic properties of earlier analogs ([18F]1 and [18F]2) for tumor imaging with PET []. The introduction of polar groups, such as the acetate ester at the 5-position, aimed to enhance clearance rates.

    Compound Description: [18F]4 is another modified pyrazolo[1,5-a]pyrimidine derivative developed to improve upon the pharmacokinetic profile of previous analogs for PET imaging []. The incorporation of a hydroxymethyl group at the 5-position aimed to enhance clearance.

    Compound Description: [18F]5 is a pyrazolo[1,5-a]pyrimidine derivative modified with a hexanoic acid substituent at the 2-position of the benzamide moiety, also intended for PET imaging [].

LDN-193189 (LDN)

    Compound Description: LDN (4-[6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline) is a known activin receptor-like kinase 3 (ALK3) antagonist []. LDN effectively blocks SMAD phosphorylation both in vitro and in vivo and exhibits the ability to enhance liver regeneration following partial hepatectomy.

DMH2 (VU0364849)

    Compound Description: DMH2 (4-(2-(4-(3-(quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine) is another activin receptor-like kinase 3 (ALK3) antagonist []. Similar to LDN, DMH2 demonstrates the ability to block SMAD phosphorylation and promote liver regeneration.

VU0465350 (VU5350)

    Compound Description: VU0465350 (7-(4-isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine) is a novel ALK3 antagonist []. It effectively inhibits SMAD phosphorylation and enhances liver regeneration.

VU0469381 (1LWY)

    Compound Description: VU0469381 (5-(6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinolone) is an antagonist of activin receptor-like kinase 2 (ALK2), another BMP receptor []. Unlike the ALK3 antagonists mentioned above, VU0469381 does not demonstrate any effect on liver regeneration.

    Compound Description: MRS 1523 is a selective adenosine A3 receptor antagonist []. In an in vitro study using rat hippocampal slices, MRS 1523 effectively prevented the irreversible failure of neurotransmission and delayed or prevented anoxic depolarization caused by oxygen and glucose deprivation (OGD) []. These findings suggest that A3 receptor stimulation might be detrimental during ischemia, and selective A3 receptor blockade could potentially increase the brain's resilience to ischemic damage.

N-[9-chloro-2-(2-furanyl)[1,2,4]-triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide (MRS 1220)

    Compound Description: MRS 1220 is another selective adenosine A3 receptor antagonist []. Similar to MRS 1523, MRS 1220 demonstrated a protective effect against OGD-induced synaptic failure in rat hippocampal slices, suggesting its potential as a therapeutic agent for conditions involving cerebral ischemia [].

N-(2-methoxyphenyl)-N’-[2(3-pyrindinyl)-4-quinazolinyl]-urea (VUF 5574)

    Compound Description: VUF 5574 is an additional selective adenosine A3 receptor antagonist [], demonstrating protective effects against OGD-induced synaptic failure in rat hippocampal slices, similar to MRS 1523 and MRS 1220 []. This suggests that VUF 5574 might also hold potential as a therapeutic agent for conditions involving cerebral ischemia.

5-[[(4-pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

    Compound Description: This compound is a selective adenosine A3 receptor antagonist [], that, similarly to MRS 1523, MRS 1220, and VUF 5574, displayed protective effects against OGD-induced irreversible synaptic failure in rat hippocampal slices. These findings collectively suggest its potential as a therapeutic strategy for ischemic conditions [].

[3H]5-N-(4-methoxyphenyl-carbamoyl)amino-8propyl-2(2furyl)-pyrazolo-[4,3e]-1,2,4-triazolo-[1,5-c]-pyrimidine ([3H]MRE 3008F20)

    Compound Description: [3H]MRE 3008F20 is a radiolabeled antagonist used to study A3 adenosine receptors []. It exhibits high affinity for these receptors in human lymphocytes and has been instrumental in investigating the role of A3 receptors in immune responses.

5-chloro-7-(4-methylpiperidin-1-yl)-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

    Compound Description: This compound is a fungicide often used in combination with ethaboxam to enhance its effectiveness [, ]. The combination of these two compounds exhibits synergistic fungicidal activity, providing broader and more efficient control against fungal diseases in plants.

Overview

7-(4-Cyclohexylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a novel compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are recognized for their diverse biological activities and potential therapeutic applications. This compound features a complex structure that integrates a cyclohexylpiperazine moiety and a methoxyphenyl group, which may contribute to its pharmacological properties.

Source and Classification

The compound is classified as a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a subclass of heterocyclic compounds known for their role in medicinal chemistry due to their ability to interact with various biological targets. The specific structural features of 7-(4-Cyclohexylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine suggest potential applications in the development of new therapeutic agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multi-step reactions. A common approach includes the cyclocondensation of 1,3-biselectrophilic compounds with 3-aminopyrazoles. For instance, starting from 5-amino-3-methylpyrazole, reactions with diethyl malonate in the presence of sodium ethanolate yield key intermediates that can be further modified through chlorination and nucleophilic substitution reactions. The introduction of substituents at various positions on the pyrazolo[1,5-a]pyrimidine core can be achieved through established protocols, including the use of phosphorus oxychloride for chlorination and morpholine for nucleophilic substitution .

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-(4-Cyclohexylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine can be depicted as follows:

  • Molecular Formula: C19_{19}H26_{26}N4_{4}O
  • Molecular Weight: Approximately 342.44 g/mol
  • Key Features:
    • Pyrazolo[1,5-a]pyrimidine core
    • Cyclohexylpiperazine substituent
    • Methoxyphenyl group at position 2

This compound's structural complexity allows for various interactions with biological targets, enhancing its potential therapeutic efficacy.

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of pyrazolo[1,5-a]pyrimidines can be exploited through several chemical transformations. For example, electrochemical methods have been developed for regioselective functionalization at the C(3) position using chalcogenation techniques . Additionally, traditional synthetic routes allow for the modification of functional groups on the pyrazole ring via substitution reactions that can yield derivatives with enhanced biological activity .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 7-(4-Cyclohexylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves interaction with specific biological targets such as enzymes or receptors. The presence of the cyclohexylpiperazine moiety may enhance binding affinity to neurotransmitter receptors or other protein targets, potentially modulating signaling pathways relevant to various diseases . Detailed studies on its pharmacodynamics are necessary to elucidate its precise mechanism.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 7-(4-Cyclohexylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine include:

  • Appearance: Likely a crystalline solid (specific data not provided)
  • Solubility: Typically soluble in organic solvents; solubility in water may vary based on pH.
  • Stability: Stability under standard laboratory conditions; specific stability data should be assessed during experimental work.

Chemical properties such as reactivity towards electrophiles or nucleophiles depend on the functional groups present in the structure.

Applications

Scientific Uses

7-(4-Cyclohexylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine has potential applications in medicinal chemistry as a lead compound in drug development. Its structural characteristics suggest it could be investigated for:

  • Antidepressant Activity: Due to the piperazine moiety's known effects on serotonin receptors.
  • Antimicrobial Properties: As many pyrazolo[1,5-a]pyrimidines exhibit antibacterial or antifungal activities.
  • Cancer Therapeutics: Exploration as an inhibitor of specific kinases involved in cancer progression.

Research into this compound could yield significant insights into its biological activities and therapeutic potential. Further studies are warranted to explore its efficacy and safety profiles in clinical settings.

Properties

CAS Number

950415-04-0

Product Name

7-(4-Cyclohexylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine

IUPAC Name

7-(4-cyclohexylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C24H31N5O

Molecular Weight

405.546

InChI

InChI=1S/C24H31N5O/c1-18-16-24(28-14-12-27(13-15-28)19-8-4-3-5-9-19)29-23(25-18)17-21(26-29)20-10-6-7-11-22(20)30-2/h6-7,10-11,16-17,19H,3-5,8-9,12-15H2,1-2H3

InChI Key

DMAPPNWMOFOULH-UHFFFAOYSA-N

SMILES

CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C5=CC=CC=C5OC

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.